CYP1A2 Inhibition Profile: 5-Methyl-2-phenylaniline vs. Representative Potent Inhibitors
In contrast to many substituted anilines known to be potent inhibitors of Cytochrome P450 1A2 (CYP1A2), 5-methyl-2-phenylaniline demonstrates a weak inhibition profile. In an in vitro assay measuring the effect on aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes, the IC50 for 5-methyl-2-phenylaniline was determined to be > 100 µM [1]. This is in stark contrast to typical small-molecule CYP1A2 inhibitors, which often bear methyl, chloro, or fluoro substituents and exhibit IC50 values in the low micromolar to nanomolar range [2].
| Evidence Dimension | Inhibition of CYP1A2 enzyme activity |
|---|---|
| Target Compound Data | IC50 > 100 µM (aryl hydrocarbon hydroxylase inhibition) |
| Comparator Or Baseline | Potent CYP1A2 inhibitors (e.g., fluvoxamine, fluoroquinolones) typically have IC50 values < 10 µM, often in nM range |
| Quantified Difference | At least 10-fold lower potency; actual difference likely much greater |
| Conditions | Rat liver microsomes (3-methylcholanthrene-induced) |
Why This Matters
A weaker CYP inhibition profile reduces the risk of undesirable drug-drug interactions when this compound or its derivatives are advanced in drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50404853: CHEMBL156313 - 5-Methyl-2-phenylaniline. Cytochrome P450 1A1 (Rat). View Source
- [2] Deutsche Apotheker Zeitung. (2013). Arzneimittel und CYP1A2. Newsletter. View Source
